

CCT196969 In Vivo Toxicity and Side Effects: A Technical Support Resource

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Compound of Interest

Compound Name: Cct196969

Cat. No.: B612042

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the in vivo toxicity and side effects of **CCT196969**, a potent pan-Raf and SRC family kinase (SFK) inhibitor. The following question-and-answer format addresses common issues and provides troubleshooting guidance for researchers utilizing this compound in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the general in vivo safety profile of **CCT196969** in animal models?

A1: Preclinical studies in mice have demonstrated that **CCT196969** is generally well-tolerated. It is described as being "extremely well tolerated" with good bioavailability.[1][2] In acute toxicity studies, a single dose of 20 mg/kg did not produce any observable adverse effects.

Q2: Have any dose-limiting toxicities been identified for **CCT196969** in vivo?

A2: In a single-dose study in CD-1 mice, the maximum tolerated dose was established at 40 mg/kg. At this dose, the only observed adverse effect was slight and transient tachypnoea (rapid breathing) occurring one hour after administration, with no significant impact on the animals' body weight.

Q3: What is the effect of **CCT196969** on animal body weight in in vivo studies?

A3: Existing data from preclinical studies in mice indicate that **CCT196969** does not cause significant body weight loss. Even at a dose of 40 mg/kg, no negative effect on body weight was observed. In xenograft studies, **CCT196969** was shown to inhibit tumor growth without causing body weight loss in the mice.[3]

Q4: Is there any available information on the effects of repeated or chronic dosing of **CCT196969**?

A4: While detailed public data on comprehensive repeated-dose toxicity studies are limited, one report mentions oral dosing at 10 mg/kg/day results in plasma concentrations of approximately 1 μ M at 24 hours, suggesting a regimen for longer-term studies.[1] However, specific findings regarding hematology, clinical chemistry, or histopathology from chronic studies are not readily available in the public domain. Researchers planning long-term studies should conduct thorough monitoring of these parameters.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected animal mortality or severe adverse reactions at standard doses.	<ul style="list-style-type: none">- Formulation issues (e.g., precipitation, incorrect vehicle).- Error in dose calculation or administration.- Strain-specific sensitivity of the animal model.	<ul style="list-style-type: none">- Verify the solubility and stability of your CCT196969 formulation.- Double-check all dose calculations and administration techniques.- Consider conducting a dose-range-finding study in your specific animal strain.
Significant body weight loss in treated animals.	<ul style="list-style-type: none">- Off-target toxicity not previously reported.- Dehydration or reduced food/water intake due to malaise.- Tumor-related cachexia, potentially exacerbated by the compound.	<ul style="list-style-type: none">- Closely monitor food and water consumption and provide supportive care if necessary.- Reduce the dose or dosing frequency to assess for dose-dependent effects.- Correlate weight loss with tumor burden and overall animal health status.
Inconsistent or lack of efficacy in tumor growth inhibition.	<ul style="list-style-type: none">- Poor bioavailability of the administered formulation.- Suboptimal dosing regimen (dose or frequency).- Development of resistance in the tumor model.	<ul style="list-style-type: none">- Confirm the oral bioavailability of your formulation or consider alternative routes of administration if necessary.- Optimize the dosing schedule based on pharmacokinetic data if available.- Investigate potential resistance mechanisms in your tumor model.

Quantitative Toxicity Data

Parameter	Species	Dose	Observation	Reference
Acute Toxicity	CD-1 Mice	20 mg/kg (single dose)	No observed adverse effects.	
Maximum Tolerated Dose	CD-1 Mice	40 mg/kg (single dose)	Slight, transient tachypnoea 1 hour after dosing; no effect on body weight.	
Pharmacokinetics	Not Specified	10 mg/kg/day (oral)	Plasma concentration of ~1 µM at 24 hours.	[1]
Bioavailability	Not Specified	Not Specified	~55% (oral).	[1]

Experimental Protocols

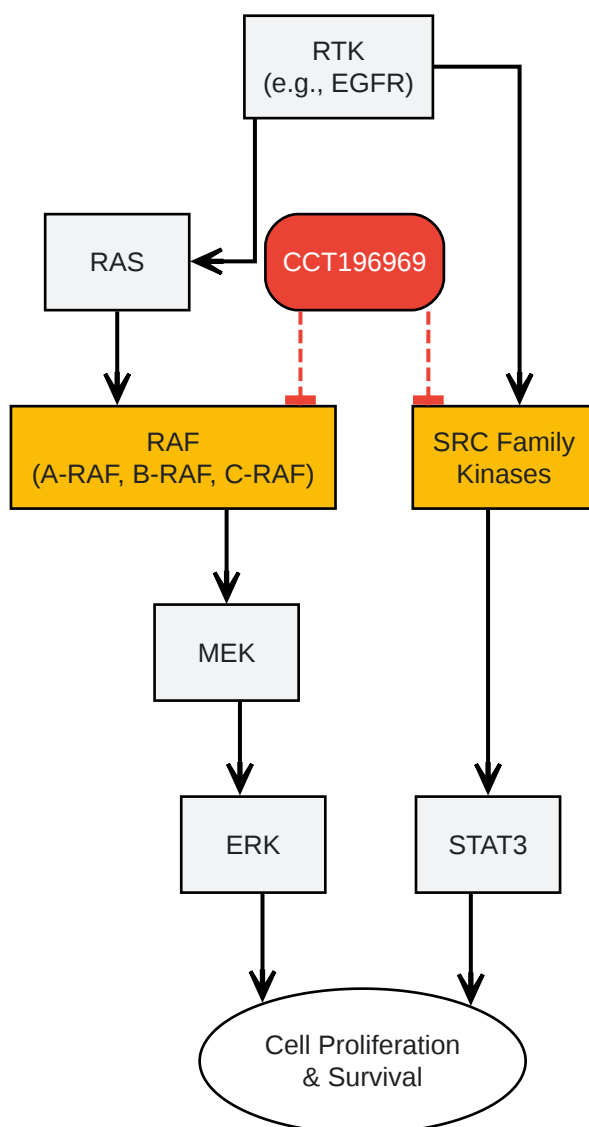
Acute In Vivo Toxicity Assessment (as inferred from available data)

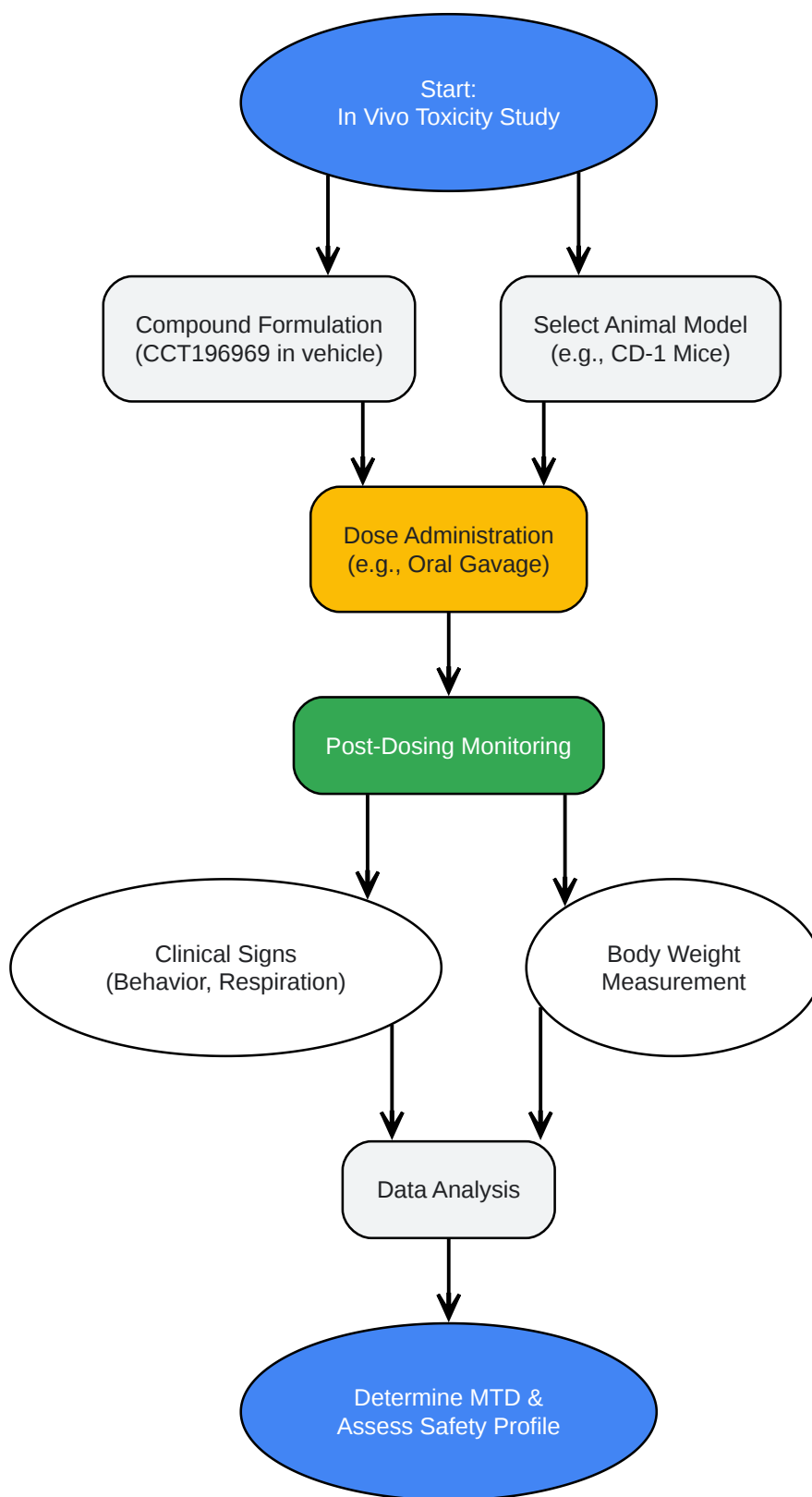
- Animal Model: CD-1 mice are a suitable model for initial toxicity screening.
- Compound Formulation: **CCT196969** should be formulated in a vehicle appropriate for the chosen route of administration (e.g., oral gavage). A common vehicle for similar compounds is 5% DMSO in water.[3]
- Dose Administration: Administer single doses of **CCT196969** at escalating concentrations (e.g., 10, 20, 40 mg/kg) to different cohorts of animals. A vehicle-only control group must be included.
- Monitoring:
 - Clinical Signs: Observe animals continuously for the first few hours post-dosing and then at regular intervals for up to 14 days. Note any changes in behavior, posture, activity, and respiratory rate.
 - Body Weight: Record the body weight of each animal prior to dosing and daily thereafter.

- Endpoint: The primary endpoint is the identification of the maximum tolerated dose (MTD), defined as the highest dose that does not cause mortality or serious adverse effects.

Signaling Pathways and Experimental Workflows

CCT196969 is a pan-RAF and SRC family kinase (SFK) inhibitor, targeting key nodes in the MAPK/ERK and STAT3 signaling pathways, which are critical for cell proliferation, survival, and differentiation.





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